molecular formula C19H25BrO3 B15423440 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- CAS No. 101976-96-9

2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)-

Katalognummer: B15423440
CAS-Nummer: 101976-96-9
Molekulargewicht: 381.3 g/mol
InChI-Schlüssel: AVIQLVPJIUFUTF-HCDDMHPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1α(E),2β)- features a conjugated α,β-unsaturated ester backbone with a cyclohexyl substituent at position 5. This cyclohexyl group is further substituted at position 2 with a 4-bromobenzyloxy moiety. Key structural and physicochemical attributes include:

  • Molecular Formula: C₁₉H₂₅BrO₃ (calculated based on IUPAC nomenclature).
  • Molecular Weight: ~382.31 g/mol.
  • Functional Groups: Methyl ester, α,β-unsaturated pentenoic acid, brominated aromatic ether.
  • Stereochemistry: The (1α(E),2β) configuration indicates an E-geometry at the α-position double bond and a β-oriented cyclohexyl substituent.

Eigenschaften

CAS-Nummer

101976-96-9

Molekularformel

C19H25BrO3

Molekulargewicht

381.3 g/mol

IUPAC-Name

methyl (E)-5-[(1R,2S)-2-[(4-bromophenyl)methoxy]cyclohexyl]pent-2-enoate

InChI

InChI=1S/C19H25BrO3/c1-22-19(21)9-5-3-7-16-6-2-4-8-18(16)23-14-15-10-12-17(20)13-11-15/h5,9-13,16,18H,2-4,6-8,14H2,1H3/b9-5+/t16-,18+/m1/s1

InChI-Schlüssel

AVIQLVPJIUFUTF-HCDDMHPKSA-N

Isomerische SMILES

COC(=O)/C=C/CC[C@H]1CCCC[C@@H]1OCC2=CC=C(C=C2)Br

Kanonische SMILES

COC(=O)C=CCCC1CCCCC1OCC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Biologische Aktivität

2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Chemical Name : 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- (9CI)
  • CAS Number : 101976-96-9
  • Molecular Formula : C19H25BrO3
  • Molecular Weight : 381.3040 g/mol

Biological Activity Overview

The biological activity of this compound has not been extensively documented in peer-reviewed literature. However, insights can be drawn from related compounds and preliminary studies.

  • Antimicrobial Activity : Some derivatives of pentenoic acids exhibit antimicrobial properties. The presence of the bromophenyl group may enhance this activity through mechanisms involving membrane disruption or interference with metabolic pathways.
  • Cytotoxicity : Initial studies suggest that compounds with similar structures may induce cytotoxic effects in certain cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis through oxidative stress pathways.
  • Mutagenicity : The compound's structure suggests potential mutagenic properties similar to those observed in alkylating agents. Such compounds can modify DNA bases, leading to mutations that may contribute to carcinogenesis.

Safety Profile

According to the Safety Data Sheet (SDS), 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester is classified as:

  • Acute toxicity (oral) : Category 4
  • Skin corrosion/irritation : Category 2
  • Serious eye damage/eye irritation : Category 2A
    These classifications highlight the need for caution when handling this compound due to its potential harmful effects on human health .

Data Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity suggested
CytotoxicityInduces cell death in cancer lines
MutagenicitySimilar structure to known mutagens
Safety HazardsHarmful if swallowed; causes skin irritation

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The target compound is compared to five structurally related compounds from diverse sources (Table 1).

Table 1: Structural Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Stereochemistry
Target Compound C₁₉H₂₅BrO₃ ~382.31 Bromophenylmethoxycyclohexyl, methyl ester, α,β-unsaturated acid 1α(E),2β
2-Pentenoic acid, 5-cyclohexyl-... (139628-22-1) C₁₇H₂₉NO₄ 311.42 Cyclohexyl, Boc-protected amino, methyl ester (S)-configuration
4-((2-Hydroxyethoxy)carbonyl)benzoic acid (1137-99-1) C₁₀H₁₀O₅ 210.18 Benzoic acid, hydroxyethyl ester Not specified
2-Pentenoic acid, 2-(bromomethyl)-... (737782-66-0) C₉H₁₄BrO₂ 235.12 Bromomethyl, methyl, ethyl ester, α,β-unsaturated acid (2Z)-geometry
Ethyl (2E)-4-(4-bromo-2-formyl-... (478064-33-4) C₁₄H₁₅BrO₅ 343.17 Bromophenoxy, formyl, methoxy, ethyl ester (2E)-geometry
Key Observations:

Bromine Substitution :

  • The target compound and feature aromatic bromine, while has aliphatic bromine. Aromatic bromine enhances resonance stability and bioactivity in drug design .
  • Aliphatic bromine in may increase electrophilicity, favoring nucleophilic substitution reactions .

Cyclohexyl vs. Aromatic Moieties: The target compound and share a cyclohexyl group, but lacks bromine and instead has a Boc-protected amino group, which may improve solubility .

Ester Groups :

  • Methyl esters (target, ) are more hydrolytically labile than ethyl esters (), impacting metabolic stability .

Double Bond Geometry :

  • The (1α(E)) configuration in the target compound contrasts with the (2Z)-geometry in and (2E)-geometry in , affecting conjugation and reactivity.

Physicochemical and Reactivity Trends

Table 2: Physicochemical Properties
Property Target Compound
Molecular Weight (g/mol) ~382.31 311.42 235.12 343.17
LogP (Predicted) ~4.2 ~3.1 ~2.8 ~3.5
Water Solubility Low Moderate Low Low
Key Findings:
  • Lipophilicity : The target compound’s bromophenyl and cyclohexyl groups contribute to higher LogP (~4.2), suggesting superior membrane permeability compared to and .
  • Reactivity :
    • The α,β-unsaturated ester in the target compound is prone to Michael additions, similar to and .
    • The bromophenyl group may undergo Suzuki coupling reactions, a feature absent in aliphatic bromine-containing .

Q & A

Q. 1.1. What are the key structural features of this compound that influence its reactivity in synthetic pathways?

The compound contains a pentenoic acid backbone esterified with a methyl group and a cyclohexyl substituent modified with a 4-bromophenylmethoxy group. The stereochemistry (1α(E),2β) and the electron-withdrawing bromine atom on the aromatic ring significantly affect its reactivity. For example, the bromine atom may enhance electrophilic substitution reactions, while the ester group can participate in hydrolysis or transesterification under basic conditions .

Q. Methodological Insight :

  • Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to monitor reaction intermediates, as demonstrated for structurally similar esters in regulated pharmaceutical analyses .
  • Employ FTIR to track carbonyl group transformations (e.g., ester hydrolysis) during synthesis .

Q. 1.2. What analytical techniques are recommended for confirming the compound’s purity and stereochemical configuration?

Recommended Techniques :

Method Application Reference
Chiral HPLC Resolves enantiomers; validates stereochemical purity
NMR (1H/13C) Assigns stereochemistry via coupling constants (e.g., E-configuration at 1α)
X-ray Crystallography Confirms absolute configuration of crystalline derivatives

Q. Data Contradiction Note :

  • Discrepancies in stereochemical assignments may arise if NMR data are interpreted without coupling constant analysis. Cross-validate with NOESY experiments to resolve ambiguities .

Advanced Research Questions

Q. 2.1. How does the stereochemistry (1α(E),2β) influence the compound’s biological interactions or physicochemical properties?

The E-configuration at the 1α position creates a planar geometry that may enhance π-π stacking with aromatic residues in biological targets. The 2β-substituted cyclohexyl group introduces steric hindrance, potentially modulating binding affinity.

Q. Methodological Insight :

  • Conduct molecular docking studies using software like AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2 (COX-2)), as seen in structurally related phenoxyacetic acid esters .
  • Compare solubility profiles (via shake-flask method) of stereoisomers to assess how stereochemistry impacts formulation .

Q. 2.2. What strategies mitigate synthetic challenges in preparing this compound’s brominated aromatic moiety?

Key Challenges :

  • Bromine incorporation may lead to side reactions (e.g., debromination under acidic conditions).
  • Steric hindrance from the cyclohexyl group complicates coupling reactions.

Q. Methodological Solutions :

  • Use Ullmann coupling with a Cu(I) catalyst for aryl ether formation, as validated for 4-bromophenylmethoxy derivatives .
  • Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance yield, based on similar brominated ester syntheses .

Q. 2.3. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Case Example : If in vitro assays show COX-2 inhibition but in vivo results are inconsistent:

Verify metabolic stability using liver microsome assays to assess ester hydrolysis.

Use LC-MS/MS to quantify intact compound levels in plasma, ensuring bioavailability .

Explore prodrug strategies (e.g., replacing the methyl ester with a more stable ethyl ester) to enhance metabolic resistance .

Q. 2.4. What computational methods are suitable for predicting the compound’s environmental or toxicological profile?

  • Apply QSAR models (Quantitative Structure-Activity Relationships) via tools like EPA’s EPI Suite to estimate biodegradation or toxicity .
  • Use Density Functional Theory (DFT) to calculate electron distribution in the brominated aromatic ring, predicting reactivity in environmental matrices .

Q. Methodological Tables for Reference

Q. Table 1. Comparative Synthetic Routes for Brominated Esters

Method Yield Conditions Limitations
Ullmann Coupling65–75%CuI, DMF, 80°C, 24hRequires inert atmosphere
Mitsunobu Reaction50–60%DIAD, PPh3, THF, RTHigh reagent cost

Source : Adapted from brominated ester syntheses in regulated pharmaceutical contexts .

Q. Table 2. Key Analytical Parameters for Stereochemical Validation

Parameter HPLC Conditions NMR Markers
Retention TimeChiralpak AD-H column, hexane:IPA (90:10)δ 5.8–6.2 ppm (E-configuration)
Column Temperature25°CJ = 12–16 Hz (trans coupling)

Source : Derived from chiral separations of structurally related compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.